Product packaging for Beta-defensin 11 precursor(Cat. No.:)

Beta-defensin 11 precursor

Cat. No.: B1578088
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-defensin 11 is a cationic host defense peptide that plays a critical role in the innate immune system . As a member of the beta-defensin family, it is characterized by a compact, triple-stranded antiparallel beta-sheet core structure stabilized by three highly conserved intramolecular disulfide bonds . This peptide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . In avian species, such as the hen ( Gallus gallus ), Avian Beta-Defensin 11 (AvBD11) is a key protective component found in the vitelline membrane of eggs, where it is believed to safeguard the developing embryo from microbial colonization and contribute to the production of pathogen-free eggs . The mature, active AvBD11 peptide has a molecular mass of approximately 9.2 kDa and contains six internal disulfide bonds . Beyond its direct microbicidal functions, beta-defensins are multifunctional immune effectors. They can act as chemoattractants for immune cells, thereby bridging the innate and adaptive immune responses, and are essential for maintaining homeostasis at mucosal surfaces and managing the host's microbiome . This recombinant Beta-defensin 11 precursor is intended for research applications only, providing scientists with a high-quality tool to investigate the mechanisms of innate immunity, antimicrobial peptide function, and host-pathogen interactions.

Properties

bioactivity

Antibacterial

sequence

GPLSCRRNGGVCIPIRCPGPMRQIGTCFGRPVKCCRSW

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Beta Defensin 11 Precursor Gene

Gene Structure and Exonic Architecture

The typical structure for mammalian beta-defensin genes consists of two exons separated by a single intron. nih.govoup.comnih.gov This fundamental architecture holds true for many beta-defensins, including DEFB11 in several species. However, variations exist, particularly the notable multi-domain structure observed in birds.

In mammals, the first exon (exon 1) of a beta-defensin gene, such as DEFB11, encodes the 5' untranslated region (5'-UTR) and the signal peptide. oup.comnih.govresearchgate.netresearchgate.net The signal peptide is a short N-terminal sequence essential for directing the newly synthesized prepropeptide into the endoplasmic reticulum for secretion. oup.comnih.gov The second exon (exon 2) encodes the pro-sequence and the mature peptide domain. oup.comnih.gov The pro-sequence is cleaved off during post-translational modification to yield the active, mature defensin (B1577277) peptide. oup.com Evolutionary analyses show that the signal sequences encoded by exon 1 are highly conserved within beta-defensin subgroups, suggesting strong purifying selection to maintain their critical role in protein targeting. nih.govoup.com

The mature peptide domain, which is responsible for the antimicrobial and immunomodulatory functions of the defensin, is typically encoded by the second exon in mammals. oup.comnih.gov This region exhibits significant sequence divergence among different beta-defensin genes, a characteristic attributed to positive selection. This evolutionary pressure likely drives the diversification of the mature peptides to combat a wide array of pathogens. nih.govoup.com

The single intron that separates the two exons in mammalian beta-defensin genes varies in length and sequence. physiology.org While introns are non-coding, they can contain regulatory elements that influence gene expression. Studies on the chicken beta-defensin cluster have revealed a high rate of single nucleotide polymorphisms (SNPs) within intronic sequences, suggesting these regions are subject to considerable genetic variation. nih.gov Although the functional consequences of this intronic variability are not fully understood, it could potentially impact the efficiency of transcription or splicing.

A unique feature of the Beta-defensin 11 gene in birds (Avian Beta-defensin 11 or AvBD11) is its multi-domain structure. nih.govnih.govcnrs-orleans.fr Unlike its mammalian counterparts, the avian AvBD11 gene is composed of three exons. researchgate.net The first exon encodes the signal peptide, while the second and third exons each encode a separate, distinct beta-defensin domain. nih.govresearchgate.net This results in a "double-defensin" protein with two defensin motifs. nih.govnih.govcnrs-orleans.frresearchgate.net

Phylogenetic studies suggest that this double-domain structure did not arise from a recent internal gene duplication but may have resulted from the fusion of two ancestral genes. nih.govresearchgate.net The two domains, referred to as the N-terminal and C-terminal domains, are evolutionarily distant from each other. nih.gov The N-terminal domain is primarily responsible for the antibacterial, antiparasitic, and anti-invasive activities of AvBD11, while the full-length protein, including both domains, is required for antiviral activity. nih.govnih.gov

Table 1: Comparison of Beta-Defensin 11 Gene Structure
FeatureTypical Mammalian DEFB11Avian (AvBD11)
Number of Exons23
Exon 1 Encodes5'-UTR, Signal PeptideSignal Peptide
Exon 2 EncodesPro-sequence, Mature PeptideN-terminal Defensin Domain
Exon 3 EncodesN/AC-terminal Defensin Domain
Resulting ProteinSingle-domain defensinDouble-domain defensin

Genomic Loci and Gene Clustering Patterns

Beta-defensin genes, including DEFB11, are not randomly distributed throughout the genome. Instead, they are typically organized into dense clusters in specific chromosomal regions. nih.govphysiology.org In humans, beta-defensin gene clusters are found on several chromosomes, with a significant cluster located on chromosome 8p23.1 and another on 20q11.1. nih.govplos.orglatrobe.edu.au These clusters are syntenic, meaning the order and orientation of orthologous genes are conserved across different mammalian species, including rats, mice, and dogs. physiology.org

The clustering of these genes suggests they arose through a series of gene duplication events. nih.govanimal-reproduction.org This genomic arrangement allows for coordinated regulation and rapid evolution of the gene family in response to pathogenic pressures. The copy number of these gene clusters can vary among individuals, and this copy number variation (CNV) has been linked to susceptibility to inflammatory and infectious diseases. plos.organimal-reproduction.org For example, the beta-defensin gene cluster on human chromosome 8p23.1, which includes genes like DEFB4 and DEFB103, is known to be highly variable in copy number. plos.orglatrobe.edu.au

Table 2: Genomic Loci of Beta-Defensin Gene Clusters in Humans
ChromosomeNotable Genes in ClusterSignificance
8p23.1DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, DEFB107Highly variable copy number (CNV), associated with susceptibility to infectious and inflammatory diseases. plos.orglatrobe.edu.au
20q11.1DEFB119, DEFB120, DEFB121, DEFB122, DEFB123Genes primarily expressed in the male reproductive tract. nih.gov

Transcriptional Control Mechanisms

The expression of beta-defensin genes is tightly regulated by a complex network of transcriptional control mechanisms, allowing for both constitutive expression in certain tissues and inducible expression in response to stimuli. jst.go.jpnactem.ac.uk

Key transcription factors from the NF-κB (nuclear factor-kappa B) and NF-IL6 (nuclear factor interleukin-6) families play a pivotal role in the inducible expression of beta-defensins. nih.govasm.org The promoter regions of many inducible beta-defensin genes, such as human beta-defensin 2 (hBD-2), contain consensus binding sites for these factors. jst.go.jpnih.govasm.org Upon stimulation by microbial products like lipopolysaccharide (LPS) or inflammatory cytokines, signaling pathways are activated, leading to the binding of NF-κB and other transcription factors to the promoter, thereby initiating gene transcription. nih.govasm.orgnih.gov This mechanism is a conserved strategy for innate immunity, observed across diverse species. nih.govasm.org

In addition to microbial triggers, beta-defensin expression can be modulated by other factors, including hormones. nih.gov For instance, some beta-defensin genes located in the primate-specific cluster on chromosome 20 are differentially regulated by androgens, highlighting a specialized role in the male reproductive tract. nih.govresearchgate.net The expression of these genes is often restricted to the epididymis and testis. nih.gov Steroid hormones, such as estrogens and androgens, regulate gene expression by binding to nuclear receptors, which then recruit a series of coactivator proteins to the gene's regulatory regions to initiate transcription. cngb.org

Unraveling the Genomic Organization and Transcriptional Control of the Beta-Defensin 11 Precursor Gene

The human this compound (DEFB111) is a small cationic peptide belonging to the beta-defensin family, a critical component of the innate immune system. The expression of the gene encoding this precursor is a tightly regulated process, influenced by a variety of biological stimuli and developmental cues. This article delves into the genomic organization and the intricate transcriptional regulation of the DEFB111 gene, exploring the pathways that govern its inducible and constitutive expression.

1 Inducible Expression Pathways in Response to Biological Stimuli

The expression of the DEFB111 gene can be significantly upregulated in response to various external threats, such as microbial invasion and inflammatory signals. This inducible expression is a key feature of its role in host defense.

1 Microbial Products and Pathogen-Associated Molecular Patterns (PAMPs)

The innate immune system recognizes invading pathogens through conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). A prime example of a PAMP that can trigger the expression of beta-defensins is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov While direct studies on DEFB111 are limited, research on other beta-defensins, such as the tracheal antimicrobial peptide (TAP), has shown a dramatic increase in expression in tracheal epithelial cells upon stimulation with bacteria or LPS. physiology.org This response is a cornerstone of the mucosal immune defense, suggesting a similar induction mechanism for DEFB111 in relevant tissues.

2 Inflammatory Cytokines and Growth Factors

The inflammatory milieu, rich in cytokines and growth factors, plays a crucial role in modulating the expression of beta-defensin genes. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are known to be potent inducers of beta-defensin expression. nih.gov For instance, bacterial-induced expression of several beta-defensins in bovine umbilical vein endothelial cells is regulated by the autocrine production of TNF-α. physiology.org Furthermore, it is suggested that beta-defensin expression can contribute to a beneficial T-helper 1 (Th1) immune response through the increased expression of cytokines like interferon-gamma (IFN-γ), IL-12, and IL-6. nih.gov Cell type-specific growth factors may also play a role in regulating defensin expression. nih.gov

2 Constitutive Expression Patterns

In addition to its inducible expression, the DEFB111 gene also exhibits a constitutive, or baseline, level of expression in specific tissues, suggesting a role in routine surveillance and maintenance of homeostasis. Messenger RNA for DEFB111 has been detected in gingival tissues and keratinocytes. nih.gov Furthermore, studies in boars have shown that DEFB111 is expressed in the epididymis, a critical site for sperm maturation. physiology.org This constitutive expression in the male reproductive tract points towards a potential role in reproductive health and fertility, beyond its antimicrobial functions. nih.govphysiology.org

3 Regulatory Roles of Specific Transcription Factors (e.g., NF-κB, NF IL-6, Oct-1, β-catenin)

The transcriptional activation of beta-defensin genes is orchestrated by a complex interplay of various transcription factors that bind to specific regulatory elements in the gene's promoter region.

NF-κB (Nuclear Factor-kappa B): This transcription factor is a master regulator of the inflammatory response. The induction of many beta-defensins, such as TAP and human beta-defensin 2 (hBD2), is mediated by NF-κB following stimulation by microbial products or inflammatory cytokines. physiology.org The activation of NF-κB is a central event in the signaling cascade initiated by pattern recognition receptors. researchgate.net

NF IL-6 (Nuclear Factor for Interleukin-6 expression), also known as C/EBPβ: While direct evidence for the involvement of NF IL-6 in DEFB111 regulation is not yet established, its role in regulating other immune response genes suggests it could be a potential regulator.

Oct-1 (Octamer-binding transcription factor 1): The transcription factor Oct-1 has been shown to play a role in regulating the expression of the tracheal antimicrobial peptide (TAP) in bovine mammary epithelial cells, indicating its potential involvement in the regulation of other beta-defensins. physiology.org

β-catenin: The Wnt/β-catenin signaling pathway is crucial for development and tissue homeostasis. While direct links to DEFB111 are not yet clear, the regulation of other defensins, such as human alpha-defensin 5 (HD5), involves components of the Wnt signaling pathway, suggesting a potential avenue for investigation. physiology.org

4 Involvement of Pattern Recognition Receptors (e.g., Toll-like Receptors) in Induction

Pattern recognition receptors (PRRs) are at the forefront of the innate immune response, recognizing PAMPs and initiating downstream signaling cascades that lead to the expression of immune effectors like beta-defensins. Toll-like receptors (TLRs) are a major class of PRRs. The activation of NF-κB by human beta-defensin 3 (hBD3) has been shown to be dependent on the expression of both TLR1 and TLR2. physiology.org This indicates that TLR signaling is a critical upstream event for the induction of at least some beta-defensins. physiology.org The recognition of microbial ligands by TLRs on the surface of epithelial cells and immune cells triggers a cascade that culminates in the activation of transcription factors like NF-κB, thereby driving the expression of beta-defensin genes. researchgate.net

5 Epigenetic Modulations of Gene Expression

Epigenetic modifications, such as DNA methylation and histone modifications, can profoundly influence gene expression without altering the underlying DNA sequence. While specific epigenetic regulatory mechanisms for the DEFB111 gene are not well-documented, studies on other defensin genes suggest that these mechanisms are likely to be involved. For example, research on the sperm-associated antigen 11e gene, another member of the defensin family, has provided insights into its epigenetic regulation in response to lipopolysaccharide. nih.gov These findings suggest that the expression of beta-defensin genes, including DEFB111, can be fine-tuned by epigenetic changes in response to environmental stimuli.

Table 1: Summary of Regulatory Factors and Expression Patterns of the this compound Gene

Regulatory Aspect Details Key Molecules/Pathways
Inducible Expression Upregulated in response to microbial products and inflammation. Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)
Constitutive Expression Baseline expression in specific tissues for immune surveillance. Gingival tissues, Keratinocytes, Epididymis
Transcription Factors Proteins that bind to DNA to control gene transcription. NF-κB, Oct-1
Pattern Recognition Receptors that detect pathogens and initiate an immune response. Toll-like Receptors (TLRs)

| Epigenetic Modulation | Modifications to DNA and histones that alter gene expression. | DNA methylation, Histone modifications |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Lipopolysaccharide (LPS)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-12 (IL-12)
Interferon-gamma (IFN-γ)
Human beta-defensin 2 (hBD2)
Human beta-defensin 3 (hBD3)
Human alpha-defensin 5 (HD5)
Tracheal antimicrobial peptide (TAP)
NF-κB
NF IL-6
Oct-1

Biosynthesis, Post Translational Processing, and Subcellular Trafficking of Beta Defensin 11 Precursor

Precursor Synthesis and Translation

The journey of a functional Beta-defensin 11 peptide begins at the genetic level. Like other beta-defensins, the gene for DEFB11 encodes a precursor protein, often referred to as a prepropeptide. nih.govnih.gov This initial protein product is larger than the final, active defensin (B1577277) and contains distinct domains that are essential for its proper processing and transport. nih.govmdpi.com

The genetic structure encoding this precursor varies between species. In mice, beta-defensin genes, including Defb11, are typically composed of two exons. researchgate.net The first exon encodes the N-terminal signal sequence, while the second exon codes for the pro-sequence (if present) and the mature peptide domain. researchgate.net In avian species like the chicken (Gallus gallus), the gene structure can be more complex. The precursor for chicken Avian Beta-defensin 11 (Gga-AvBD11) is encoded by three exons. pnas.orgresearchgate.net

Translation of the mRNA transcribed from the DEFB11 gene occurs on ribosomes, resulting in the synthesis of the full prepropeptide. This precursor contains all the elements necessary for its subsequent journey through the cell: a signal peptide for entry into the secretory pathway, a pro-sequence of variable length, and the C-terminal domain of the mature defensin. nih.govmdpi.com

Proteolytic Cleavage and Maturation Processes

The conversion of the inactive prepropeptide into the biologically active mature defensin is a critical activation step accomplished through a series of precise proteolytic cleavage events. mdpi.commdpi.com This maturation process ensures that the potent, membrane-disrupting activity of the defensin is unleashed only at the appropriate time and location.

All defensins destined for secretion are synthesized with an N-terminal signal peptide, a short hydrophobic sequence that acts as a molecular "zip code." nih.govnih.gov This sequence directs the nascent polypeptide chain to the endoplasmic reticulum (ER), initiating its entry into the secretory pathway. nih.gov Once inside the ER lumen, the signal peptide is recognized and cleaved by a signal peptidase. nih.gov

Database analysis of the mouse Defb11 precursor indicates a protein of 77 amino acids, with a signal peptide comprising the first 23 residues. signalpeptide.deuniprot.org Similarly, the precursor for Gga-AvBD11 is a 104-amino acid protein, and its signal peptide is cleaved after the first 22 amino acids. pnas.orgresearchgate.net The removal of this signal sequence is the first step in maturation, converting the "prepropeptide" into a "propeptide."

Following signal peptide removal, the next step is the cleavage of the pro-sequence, also known as the pro-domain or propiece. In contrast to alpha-defensins which have long, anionic pro-domains that keep the peptide inactive, beta-defensins generally possess very short N-terminal pro-sequences, and in some cases, they may be absent altogether. mdpi.comnih.gov Consequently, some beta-defensin precursors are considered to possess antimicrobial activity even before this cleavage event. nih.gov The propeptide region of murine Defb11, for example, is noted to be very small. oup.com

The specific proteases responsible for cleaving the pro-sequence of DEFB11 have not been definitively identified, but research on other defensins provides potential candidates. Furin-like convertases, which are major processing enzymes of the secretory pathway located in the trans-Golgi network, have been implicated in the processing of some beta-defensin-like peptides. nih.gov Conversely, matrix metalloproteinase-7 (MMP-7), a key enzyme in the activation of some mouse alpha-defensins, was found to be largely ineffective at processing human beta-defensin precursors like HBD-2 and HBD-3, suggesting that the proteases involved are highly specific. nih.govnih.gov

The final proteolytic cleavage event liberates the mature Beta-defensin 11 peptide. This mature form contains the characteristic six-cysteine motif that defines the defensin family and is responsible for its antimicrobial and immunomodulatory functions. plos.org

The size of the mature peptide is a direct result of the preceding cleavage steps. For the mouse Defb11 precursor, removal of the 23-amino acid signal peptide results in a mature peptide of 54 amino acids (residues 24-77). signalpeptide.deuniprot.org The Gga-AvBD11 precursor undergoes a more complex maturation, yielding a final mature peptide of 82 amino acids. pnas.orgnih.gov This avian variant is atypical, as its structure is composed of two packed β-defensin domains, making it a member of the avian-double-β-defensin family. pnas.orgresearchgate.net

OrganismPrecursor (Full Length)Signal Peptide LengthMature Peptide LengthReference
Mouse (Mus musculus)77 amino acids23 amino acids54 amino acids signalpeptide.deuniprot.org
Chicken (Gallus gallus)104 amino acids22 amino acids82 amino acids pnas.orgresearchgate.net

Post-Translational Modifications (excluding specific count of disulfide bonds)

Beyond proteolytic cleavage, the Beta-defensin 11 precursor can undergo other post-translational modifications (PTMs) that are critical for its structure, stability, and function. acs.orgacs.org These modifications add to the chemical diversity of the final peptide. acs.org

While the formation of the three intramolecular disulfide bonds from the six conserved cysteine residues is the hallmark PTM for all defensins, other modifications have been observed in this peptide family and may be relevant to DEFB11. plos.orgmdpi.com

Pyroglutamate (B8496135) Formation: Some beta-defensins isolated from bovine neutrophils have been found to have a pyroglutamate residue at their N-terminus. nih.gov This modification results from the enzymatic conversion of an N-terminal glutamine residue and can confer resistance to degradation by other proteases. nih.gov

ADP-ribosylation: Studies on alpha-defensins, which are rich in arginine residues, have shown they can be substrates for ADP-ribosylation. nih.gov This modification involves the covalent attachment of an ADP-ribose unit to arginine residues and can alter the peptide's biological activities. nih.gov Given that beta-defensins are also typically cationic and arginine-rich, this represents a potential PTM.

Redox State Modification: The functional state of a defensin can be regulated by its local redox environment. For example, human beta-defensin 1 (hBD-1) displays potent antimicrobial activity only in its reduced form, where its disulfide bonds are broken. nih.govnih.gov This suggests that the redox state of the cysteine residues is a dynamic PTM that can act as a functional switch.

Modification TypeDescriptionPotential EffectObserved in
Pyroglutamate FormationEnzymatic conversion of an N-terminal glutamine.Increases stability and resistance to proteolysis.Bovine β-defensins nih.gov
ADP-ribosylationCovalent attachment of an ADP-ribose unit to arginine.Alters biological and cytotoxic activities.Human α-defensins nih.gov
Cysteine ReductionBreakage of intramolecular disulfide bonds.Can activate or alter antimicrobial activity.Human β-defensin 1 nih.govnih.gov

Subcellular Localization and Secretion Pathways

The synthesis and processing of the this compound are tightly linked to its trafficking through the cell's secretory pathway. The initial N-terminal signal peptide ensures that the precursor is translocated into the endoplasmic reticulum immediately after translation. nih.gov

From the ER, the propeptide moves to the Golgi apparatus. It is within the compartments of the ER and Golgi that many of the key maturation steps, including signal peptide cleavage, pro-sequence processing by convertases, and the formation of disulfide bonds, are thought to occur. nih.gov

Once fully processed, the mature Beta-defensin 11 peptide is packaged into secretory vesicles. These vesicles transport the defensin to the cell membrane, where they fuse and release their contents into the extracellular space. nih.gov This secretion is a common feature of defensins expressed by epithelial cells, which form a protective barrier on mucosal surfaces. plos.org Database predictions for mouse Defb11 support its localization to the extracellular region. oup.com By analogy with other beta-defensins like hBD-1, mature DEFB11 may also associate with the cell membrane or be released in association with membrane-derived microvesicles. uniprot.org

Endoplasmic Reticulum Processing and Folding

Like other secreted proteins, the biosynthesis of the this compound initiates on ribosomes, and the nascent polypeptide is directed to the endoplasmic reticulum (ER) by an N-terminal signal sequence. nih.gov This signal peptide facilitates the co-translational translocation of the precursor protein into the ER lumen.

Once inside the ER, the precursor undergoes critical post-translational modifications, primarily folding and the formation of disulfide bonds. The mature Avian Beta-defensin 11 is characterized by a complex structure containing six intramolecular disulfide bonds, a process that is catalyzed by protein disulfide isomerases within the ER. nih.gov This intricate network of disulfide bridges is essential for stabilizing the three-dimensional β-sheet core structure of the defensin, which is crucial for its biological activity. nih.govhycultbiotech.com The proper folding and cysteine pairing are tightly controlled by the ER's quality control machinery to ensure that only correctly conformed proteins proceed along the secretory pathway. The initial precursor product is an inactive prepropeptide, which includes the signal sequence, a short pro-piece, and the C-terminal mature peptide. nih.gov

Processing StepLocationKey Events
Translation & Translocation Cytosolic Ribosomes, ER MembraneSynthesis of prepropeptide, N-terminal signal sequence directs nascent protein to ER.
Folding & Disulfide Bond Formation ER LumenChaperone-assisted folding, formation of six intramolecular disulfide bridges.
Signal Peptide Cleavage ER LumenRemoval of the N-terminal signal sequence to form the propeptide.

Vesicular Transport and Granule Storage

Following successful folding and initial processing in the ER, the Beta-defensin 11 propeptide is trafficked to the Golgi apparatus via transport vesicles. Within the Golgi complex, the precursor may undergo further modifications and is sorted for its final destination. For secreted proteins like defensins, this involves packaging into vesicles.

In specialized secretory cells, such as the epithelial cells of the avian oviduct, defensins are packaged into secretory granules. core.ac.uk The luminal mucosa of the oviduct contains nonciliated secretory cells that elaborate and release various products, and it is within these cells that AvBD11 is synthesized and prepared for secretion. core.ac.uknih.gov While direct visualization of AvBD11 within specific granules in oviductal cells is not extensively documented, the presence of secretory granules in these cells and the high levels of AvBD11 expression and secretion strongly support this mechanism. core.ac.uknih.gov This storage in granules allows for the regulated and concentrated release of the peptide when required. In myeloid cells, other types of beta-defensins are known to be stored in specific granules as mature peptides after the prodefensins are processed in the Golgi and maturing granules. nih.gov

Transport StageDescription
ER-to-Golgi The folded propeptide is transported in vesicles from the Endoplasmic Reticulum to the Golgi apparatus.
Intra-Golgi Transport & Sorting The precursor moves through the cisternae of the Golgi, where it is sorted into the regulated secretory pathway.
Granule Formation The propeptide is packaged into dense-core secretory vesicles/granules, which bud off from the trans-Golgi network.

Specific Organelle Association (e.g., mitochondria)

The primary and well-established trafficking pathway for the this compound is the classical secretory pathway, involving the endoplasmic reticulum and Golgi apparatus, leading to extracellular release. nih.gov Current scientific literature does not provide evidence for a direct association or localization of the this compound with mitochondria or other organelles outside of this secretory route during its biosynthesis and transport within the producing cell. While some studies have shown that mature defensins can interact with and affect the mitochondrial membranes of target microbes or cells as part of their antimicrobial or immunomodulatory function, this is distinct from the subcellular trafficking of the precursor protein inside its host cell. nih.govmdpi.com Therefore, the biosynthesis of the this compound is not known to involve a mitochondrial association.

Mechanisms of Release into Extracellular Environment

The final step in the journey of the this compound is its release from the host cell into the extracellular space. This is accomplished through exocytosis, a process where the secretory granules containing the defensin move to the cell periphery. nih.gov

Functional Roles of Beta Defensin 11 Precursor and Its Derived Mature Peptides in Biological Processes

Contribution to Host Defense Mechanisms (mechanistic aspects)

Beta-defensins, as a family, are crucial components of the host's innate immunity. wikipedia.org They are cationic peptides that contribute to the defense against microbial colonization on epithelial surfaces. wikipedia.org While many of their functions are attributed to direct antimicrobial activity, they are increasingly recognized as important mediators that bridge the innate and adaptive immune systems. nih.gov The mature peptides derived from the Beta-defensin 11 precursor are thought to share these overarching functions, with specific isoforms demonstrating direct antibacterial properties. nih.govoup.comnih.gov

Beyond their direct antimicrobial actions, beta-defensins are potent immunomodulators. nih.gov They can influence the behavior of various immune cells, thereby orchestrating a broader and more adaptive immune response to pathogens.

A key immunomodulatory function of beta-defensins is their ability to attract immune cells to sites of infection or inflammation, a process known as chemotaxis. wikipedia.org Several human beta-defensins have been shown to be chemotactic for immature dendritic cells and memory T cells. frontiersin.org Dendritic cells are critical antigen-presenting cells that initiate adaptive immune responses. frontiersin.org By recruiting these cells, beta-defensins help to ensure that the adaptive immune system is alerted to the presence of pathogens. frontiersin.org This chemotactic activity allows beta-defensins to act as a crucial link between the initial innate defense and the subsequent, more specific adaptive immune response. wikipedia.org

Beta-Defensin Family MemberChemotactic Target CellsSignificance
General Beta-defensinsImmature Dendritic Cells, Memory T Cells, MonocytesBridge between innate and adaptive immunity

The immunomodulatory effects of beta-defensins are mediated through their interaction with specific cell surface receptors. One of the most well-characterized receptors for some beta-defensins is the C-C chemokine receptor 6 (CCR6). nih.govcusabio.com The interaction with CCR6 is crucial for the chemotaxis of immature dendritic cells and T cells. frontiersin.orgmdpi.com The signaling through the CCR6/CCL20 axis is vital for orchestrating the migration of immune cells to inflammatory sites. mdpi.com

In addition to chemokine receptors, beta-defensins can also interact with Toll-like receptors (TLRs), which are key pattern recognition receptors of the innate immune system. frontiersin.org TLRs recognize molecules associated with pathogens and trigger downstream signaling pathways that lead to the activation of immune responses. frontiersin.orgnih.gov For instance, some beta-defensins have been shown to signal through TLR1, TLR2, and TLR4, leading to the activation of antigen-presenting cells. frontiersin.org This interaction results in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, which are essential for an effective adaptive immune response. gsea-msigdb.org

Beta-defensins can influence the maturation and function of antigen-presenting cells (APCs), such as dendritic cells. researchgate.net Upon encountering pathogens, immature dendritic cells undergo a maturation process that enhances their ability to activate naive T cells. nih.gov Some beta-defensins can promote this maturation process, leading to an upregulation of molecules involved in antigen presentation and T cell co-stimulation. frontiersin.org By modulating APC function, beta-defensins contribute to the initiation and shaping of the adaptive immune response.

The functions of beta-defensins extend to the maintenance of tissue integrity and the promotion of healing. clinmedjournals.org The gastrointestinal epithelium, for example, relies on a high rate of self-renewal to maintain its barrier function, and beta-defensins are part of the complex signaling environment that governs this homeostasis. clinmedjournals.org In the context of injury, some beta-defensins have been shown to promote tissue regeneration by stimulating the proliferation and migration of epithelial cells, a critical step in wound healing. youtube.comsemanticscholar.org This suggests that peptides derived from the this compound could play a role in maintaining epithelial barrier integrity and supporting tissue repair processes.

The this compound, or SPAG11, is prominently expressed in the male reproductive tract, particularly in the epididymis. proteinatlas.orgproteinatlas.orgnih.gov This specific expression pattern points to a specialized role in reproductive physiology. Various isoforms of SPAG11 are thought to be involved in sperm maturation, storage, and protection. nih.govnih.govnih.govgenecards.orgnih.gov Some SPAG11 isoforms have demonstrated antibacterial activity, which is crucial for protecting sperm from pathogens within the male reproductive tract. oup.comnih.gov Furthermore, SPAG11 proteins have been found to be associated with spermatozoa and may influence their motility and function. nih.govnih.gov

While direct evidence for the role of Beta-defensin 11 in embryonic development is limited, the expression of various beta-defensins in reproductive tissues and their role in protecting the reproductive tract from infection are essential for successful reproduction and, consequently, for embryonic development. nih.govyoutube.com The differential expression of SPAG11 transcripts in fetal tissues suggests a potential role during prenatal development. oup.comnih.govresearchgate.net

Physiological ProcessRole of Beta-Defensin 11 (SPAG11)Supporting Evidence
ReproductionSperm maturation, motility, and protectionHigh expression in the epididymis; antibacterial activity of isoforms
Embryonic DevelopmentIndirect role through protection of the reproductive tract; potential direct role suggested by fetal expressionDifferential expression of transcripts in fetal tissues

Immunomodulatory Activities

Precursor-Specific Biological Activities

Beta-defensins are produced as precursor proteins that undergo proteolytic processing to become fully active mature peptides. nih.govnih.gov Unlike alpha-defensins, which are often stored as inactive propeptides, beta-defensin precursors generally possess antimicrobial activity even in their full-length forms. nih.govnih.gov They typically feature short amino-terminal extensions rather than extensive pro-domains. nih.gov

The proteolytic processing of these precursors is a critical step in regulating their activity. For instance, the processing of the human beta-defensin 1 (HBD-1) precursor can generate various intermediate forms, each with different levels of bactericidal potency. nih.gov This suggests that the biological activity of beta-defensins can be modulated post-translationally, allowing for a tailored response to different physiological or pathological conditions.

Interactions with Host Cellular Components and Signaling Pathways

The mature peptides derived from beta-defensin precursors are multifunctional, extending their roles far beyond direct pathogen elimination. They act as signaling molecules that interact with various host cells, influencing immune responses, tissue homeostasis, and cellular behavior. researchgate.net

Mature beta-defensins play a significant role in modulating the growth and development of host cells, particularly epithelial cells. researchgate.net Studies have shown that these peptides are involved in processes essential for tissue maintenance and repair.

Cellular Differentiation: High expression of human beta-defensin-1 (B1578038) has been shown to promote the differentiation of keratinocytes, the primary cells that make up the epidermis. nih.gov Overexpression of beta-defensin-1 in these cells leads to a marked increase in the differentiation marker keratin (B1170402) 10. nih.gov

Cellular Proliferation: Beta-defensins can also stimulate the proliferation of keratinocytes and fibroblasts. frontiersin.org This activity is a key component of wound healing processes, where the regeneration of skin cells and connective tissue is crucial. frontiersin.org Research on avian beta-defensin 11 (AvBD11) also suggests that it may modulate cell viability and proliferation. pnas.org

Table 1: Effects of Beta-Defensins on Cellular Proliferation and Differentiation

Beta-DefensinCell TypeObserved EffectAssociated ProcessCitation
Human beta-defensin-1KeratinocytesPromotes differentiationEpithelial tissue maintenance nih.gov
Beta-defensins (general)Keratinocytes, FibroblastsStimulates proliferationWound healing frontiersin.org
Avian beta-defensin 11Not specifiedModulates cell viability and proliferationTissue homeostasis pnas.org

Beta-defensins are potent immunomodulators that can significantly influence the expression of genes related to inflammation and immunity. They can either amplify or suppress inflammatory responses depending on the context. karger.comnih.gov

Induction of Pro-inflammatory Mediators: Exposure of human keratinocytes to human beta-defensins 2, 3, and 4 leads to increased gene expression and production of various pro-inflammatory cytokines and chemokines, including IL-6, IL-10, CCL2, and CCL20. frontiersin.org Similarly, human beta-defensin 2 can trigger a robust cytokine response in peripheral blood mononuclear cells, inducing the release of IL-1β, IL-6, IL-8, and IL-10. nih.gov This activity helps recruit and activate other immune cells to the site of infection or injury. nih.gov The induction of beta-defensin gene expression can itself be triggered by bacterial components and inflammatory cytokines like IL-1β and Tumor Necrosis Factor-alpha (TNF-α), creating a positive feedback loop. asm.org

Suppression of Inflammatory Pathways: In contrast, beta-defensins can also exhibit anti-inflammatory properties. Human beta-defensin 3 (hBD3) has been shown to inhibit the transcription of pro-inflammatory genes in macrophages stimulated via Toll-like receptor 4 (TLR4). nih.gov This peptide can enter macrophages and suppress NF-κB signaling, a key pathway in the inflammatory response. nih.gov This demonstrates a dual capability to both initiate and resolve inflammation. karger.comnih.gov

Table 2: Immunomodulatory Effects of Beta-Defensins on Cytokine and Chemokine Expression

Beta-DefensinCell TypeEffectInduced/Suppressed MoleculesCitation
hBD-2, hBD-3, hBD-4Human KeratinocytesInductionIL-6, IL-10, CCL2, CCL20 frontiersin.org
hBD-2Peripheral Blood Mononuclear CellsInductionIL-1β, IL-6, IL-8, IL-10 nih.gov
hBD-3TLR4-stimulated MacrophagesSuppressionPro-inflammatory genes (via NF-κB) nih.gov

A primary antimicrobial mechanism for mature beta-defensins involves the disruption of essential cellular processes in pathogens, particularly the synthesis of the bacterial cell wall. nih.gov This mode of action targets structures unique to bacteria, making it an effective and selective defense mechanism. sigmaaldrich.com

Research on human beta-defensin 3 (hBD3) has provided detailed insights into this process. HBD3 kills staphylococcal bacteria by inhibiting cell wall biosynthesis. nih.govnih.gov The peptide specifically binds to Lipid II, a crucial precursor molecule that transports peptidoglycan subunits from the cytoplasm to the growing cell wall. nih.govnih.gov This interaction perturbs the cell wall synthesis machinery, leading to the accumulation of the final soluble precursor, UDP-MurNAc-pentapeptide, within the bacterial cytoplasm. nih.govnih.gov The disruption of the cell wall's integrity ultimately results in localized lesions and the rupture of the bacterial cell. nih.govnih.gov This mechanism of targeting a cell wall precursor is also seen in other defensins, such as the fungal peptide Plectasin. mdpi.com

Evolutionary Dynamics of Beta Defensin 11 Precursor Gene Family

Phylogenetic Relationships and Ancestral Origins

The evolutionary history of Beta-defensins is deeply rooted in the animal kingdom, with clear connections to more ancient defensin (B1577277) families and distinct evolutionary paths from other vertebrate defensin lineages.

Structural and genomic evidence strongly suggests that vertebrate β-defensins, including the Beta-defensin 11 precursor, emerged from an ancestral lineage of "Big Defensins". nih.gov Big Defensins are a family of antimicrobial peptides found in invertebrates, such as arthropods and mollusks, and are characterized by having two distinct domains: a C-terminal domain that is structurally similar to β-defensins and a hydrophobic N-terminal domain. nih.govnih.gov Both β-defensins and the C-terminal domain of Big Defensins share a conserved β-sheet structure stabilized by three identical disulfide bridges. nih.gov

Genomic analysis reveals that the defensin domain in both β-defensins and Big Defensins is encoded by a single exon, which is preceded by a positionally conserved phase-1 intron. nih.gov This genomic and structural conservation provides compelling evidence for their evolutionary relationship. nih.gov The phylogenetic distribution of Big Defensins in various invertebrate phyla suggests that the β-defensin domain had an early origin, likely tracing back to the common ancestor of bilateral metazoans. nih.gov The transition from the two-domain Big Defensin to the single-domain β-defensin is thought to have occurred through mechanisms such as exon shuffling or the intronization of exonic sequences, leading to the loss of the N-terminal domain in the vertebrate lineage. nih.govnih.gov

Within vertebrates, the Beta-defensin family is considered the most ancestral of the three main defensin lineages: alpha (α), beta (β), and theta (θ)-defensins. wikipedia.orgnih.gov Phylogenetic evidence indicates that α- and θ-defensins evolved from a β-defensin ancestor. wikipedia.orgfrontiersin.org This is supported by the fact that β-defensins are found across all vertebrate groups, including fish, birds, reptiles, and mammals, whereas α- and θ-defensins have a more restricted distribution. wikipedia.org

Alpha-defensins are found only in mammals and are believed to have arisen from β-defensin genes after the divergence of mammals from other vertebrate lineages. frontiersin.orgpnas.org Theta-defensins have an even more limited distribution, found only in some Old World monkeys, and are thought to have evolved from α-defensin genes. wikipedia.orgnih.gov The distinct patterns of disulfide bonding and gene structure among these three families further delineate their evolutionary divergence. While all share a common ancestry in the β-defensin lineage, they have since evolved into distinct families with specialized functions.

Defensin FamilyEvolutionary OriginTypical Vertebrate Distribution
Beta-defensins Ancestral to α- and θ-defensins; likely derived from invertebrate Big Defensins. nih.govwikipedia.orgFound in all major vertebrate groups (fish, amphibians, reptiles, birds, mammals). wikipedia.org
Alpha-defensins Evolved from β-defensins. frontiersin.orgpnas.orgFound only in mammals. pnas.org
Theta-defensins Evolved from α-defensins. wikipedia.orgnih.govFound only in some Old World monkeys. wikipedia.org

Mechanisms of Gene Family Expansion and Diversification

The diversity of the Beta-defensin gene family is a result of several key genetic mechanisms that have driven its expansion and functional diversification over evolutionary time.

A primary mechanism for the expansion of the Beta-defensin gene family is tandem gene duplication. nih.gov This process results in the creation of multiple copies of a gene that are located adjacent to each other on a chromosome. nih.gov These duplicated genes can then accumulate mutations and diverge in function, leading to a larger and more diverse repertoire of defensin genes. nih.gov In humans, many β-defensin genes are found in clusters on chromosomes, such as the well-characterized cluster on chromosome 8p23.1, which is consistent with an evolutionary history of repeated local duplication events. nih.govnih.gov The organization of these gene clusters suggests multiple rounds of duplication followed by divergence, which has generated a diverse array of paralogous genes. frontiersin.org This expansion of the gene family is thought to provide a significant evolutionary advantage by allowing for a more robust and adaptable innate immune response to a wide range of pathogens. nih.gov

The evolutionary transition from the ancestral Big Defensins to the vertebrate β-defensins likely involved processes of exon shuffling and intronization. nih.gov Exon shuffling can create novel genes by combining exons from different ancestral genes. nih.gov In the case of β-defensins, it is hypothesized that the exon encoding the β-defensin domain of an ancestral Big Defensin was shuffled and combined with a new signal peptide-encoding exon, leading to the single-domain structure seen in vertebrates. nih.gov

Alternatively, intronization could have played a role. This process involves the conversion of a part of an exon into an intron. nih.gov It has been proposed that partial intronization of the exon encoding the N-terminal domain of a Big Defensin could have led to its eventual loss, leaving only the C-terminal β-defensin domain. nih.gov

Selective Pressures and Adaptive Evolution

The evolution of the Beta-defensin gene family has been significantly influenced by selective pressures, leading to the adaptive evolution of these crucial immune molecules. The primary driver of this adaptive evolution is thought to be the constant and varied threat of pathogens. nih.gov

The evolution of β-defensins in mammals has been complex, with evidence for both rapid positive (diversifying) selection and negative (purifying) selection acting on the gene family. nih.govresearchgate.net Positive selection favors new, advantageous mutations and is often observed in genes involved in host-pathogen interactions. nih.gov In the case of β-defensins, positive selection has likely driven the diversification of the mature peptide region, which is responsible for antimicrobial activity and interactions with pathogens. researchgate.net This allows the host to adapt to new and evolving microbial threats. nih.gov

Conversely, negative or purifying selection acts to remove deleterious mutations and maintain the function of essential regions of the protein, such as the conserved cysteine residues that are critical for the proper folding and stability of the defensin molecule. researchgate.net The interplay of these selective forces has resulted in the molecular diversity and functional specialization of the Beta-defensin family, providing hosts with a versatile arsenal (B13267) of antimicrobial peptides to combat a wide array of pathogens. nih.gov

Evolutionary MechanismDescriptionImpact on this compound Gene Family
Relationship to Big Defensins Proposed origin from a two-domain invertebrate precursor. nih.govProvides a deep evolutionary context for the origin of the β-defensin fold.
Divergence from Alpha/Theta Lineages Beta-defensins are the ancestral family from which alpha and theta-defensins evolved. wikipedia.orgfrontiersin.orgEstablishes the phylogenetic position of β-defensins within the vertebrate defensin superfamily.
Tandem Gene Duplication Creation of multiple gene copies in chromosomal clusters. nih.govLeads to an expanded and diverse repertoire of β-defensin genes.
Exon Shuffling/Intronization Genetic mechanisms proposed for the loss of the N-terminal domain of Big Defensins. nih.govnih.govExplains the structural evolution from a two-domain to a single-domain defensin.
Selective Pressures Influence of both positive (diversifying) and negative (purifying) selection. nih.govresearchgate.netDrives the adaptive evolution of β-defensins in response to pathogenic challenges.

Comparative Genomics of Beta-Defensin Gene Clusters across Species

The study of beta-defensin gene clusters across different species through comparative genomics reveals a dynamic evolutionary history characterized by gene duplication, diversification, and occasional loss. researchgate.netosti.gov Beta-defensin genes are typically found organized in dense clusters within the genomes of vertebrates, including mammals, birds, and reptiles. researchgate.netphysiology.orgnih.gov In mammals, these genes are grouped into four to five syntenic chromosomal regions. physiology.orgphysiology.org For instance, in humans and chimpanzees, a primate-specific pericentric inversion has resulted in five gene clusters, whereas species like dogs, rats, mice, and cattle have four. physiology.org Birds, in contrast, often possess a single, large beta-defensin gene cluster. osti.govphysiology.org

The genomic architecture of these clusters provides significant insights into their evolutionary origins. It is hypothesized that vertebrate defensins evolved from an ancestral beta-defensin-like gene. osti.govresearchgate.net This progenitor gene likely underwent numerous rounds of duplication and divergence, leading to the complex and functionally diverse repertoires seen today. nih.govphysiology.org The most ancient of these clusters appears to be conserved throughout mammalian evolution and is orthologous to the single defensin cluster found in chickens, suggesting it existed prior to the divergence of mammals and birds. physiology.orgphysiology.org This deep evolutionary conservation underscores the fundamental importance of beta-defensins in vertebrate innate immunity. researchgate.netwikipedia.org

Synteny and Orthologous Relationships

Synteny, the conserved order of genes on chromosomes of different species, is a prominent feature of beta-defensin gene clusters. Across mammals such as humans, chimpanzees, mice, rats, and dogs, the clusters are located in syntenic chromosomal regions, with orthologous genes largely conserved in the same order and orientation. physiology.orgphysiology.org This conservation of gene arrangement highlights a shared ancestry and functional constraints.

This high degree of synteny and the presence of numerous orthologs—genes in different species that evolved from a common ancestral gene—indicate that many beta-defensin lineages arose before the last common ancestor of major vertebrate groups and have been maintained due to their functional importance. physiology.orgphysiology.org

Table 1: Examples of Syntenic Beta-Defensin Gene Clusters Across Species
SpeciesChromosomal Location of Major ClustersSyntenic Relationship/Orthology Notes
Human (Homo sapiens)Chromosome 8p23.1, Chromosome 20Syntenic with clusters in chimpanzee, mouse, rat, dog, and cattle. physiology.orgphysiology.org Two clusters on 8p23.1 are syntenic with the chicken cluster. physiology.org
Cattle (Bos taurus)Chromosomes 8, 13, 23, 27Four clusters syntenic with human and dog. physiology.org The cluster on chromosome 27 is orthologous to the single chicken cluster. physiology.org
Mouse (Mus musculus)Chromosomes 2, 8Clusters are syntenic with human, rat, and dog. physiology.orgphysiology.org
Chicken (Gallus gallus)Chromosome 3q3.5-q3.7A single cluster that is syntenic with regions on human chromosome 8p23.1 and bovine chromosome 27. osti.govphysiology.orgresearchgate.net
Sheep (Ovis aries)Chromosomes 2, 13, 20, 26Orthologous clusters to cattle, with some minor structural differences like inversions. nih.gov

Species-Specific Variations and Clades

Despite the general conservation of gene clusters, the beta-defensin family also exhibits significant species-specific variations, a hallmark of adaptive evolution driven by different pathogenic pressures. physiology.org This variation is evident in the total number of beta-defensin genes, the presence of unique gene lineages, and the formation of species-specific clades. physiology.orgfrontiersin.org The evolution of these genes is consistent with a "birth-and-death" model, where new genes are created by duplication and some are lost or become pseudogenes over time. researchgate.net

The number of beta-defensin genes varies considerably among species. Cattle, for example, possess one of the most diverse repertoires, with at least 57 genes identified, suggesting a significant expansion of this family. physiology.org In contrast, the chicken genome contains a total of 13 beta-defensin genes. osti.gov This copy number variation (CNV) can influence the level of gene expression and contribute to phenotypic diversity in traits related to immunity and health. physiology.orgfrontiersin.org

Phylogenetic analyses have identified distinct, species-specific subgroups of beta-defensins. physiology.org In rodents, for instance, well-supported clades of genes have been identified that appear to have arisen after the divergence from other mammals. physiology.orgphysiology.org One such clade includes mouse Defb11. physiology.org The rapid evolution and positive selection observed in these rodent-specific genes suggest adaptation to new or evolving pathogens. physiology.orgoup.com

A particularly notable example of lineage-specific evolution is the avian beta-defensin 11 (AvBD11), which is unique among defensins for its structure comprising two distinct beta-defensin domains. researchgate.netresearchgate.net The gene for AvBD11 has been found in numerous bird species. nih.gov Phylogenetic studies suggest that the two domains of AvBD11 did not arise from a recent internal duplication but rather from the fusion of two different ancestral genes, with each domain sharing common ancestors with different reptilian (crocodile and turtle) defensins. researchgate.net This unique evolutionary event highlights the diverse strategies employed by different vertebrate lineages to expand the functional capacity of their innate immune systems.

Table 2: Variation in Beta-Defensin Gene Counts Across Selected Species
SpeciesApproximate Number of Beta-Defensin GenesKey Evolutionary Features
Cattle (Bos taurus)~57Expanded repertoire; significant copy number variation on chromosome 27. physiology.orgfrontiersin.org
Human (Homo sapiens)~48Five gene clusters due to a primate-specific inversion. physiology.orgfrontiersin.org
Mouse (Mus musculus)~48Presence of rodent-specific clades (e.g., containing Defb11). physiology.orgfrontiersin.org
Dog (Canis familiaris)~38Four syntenic gene clusters. physiology.orgfrontiersin.org
Pig (Sus scrofa)~29Species-specific gene expansions. frontiersin.org
Chicken (Gallus gallus)13-14Single gene cluster; presence of the unique double-domain AvBD11. researchgate.netosti.govfrontiersin.org

Research Methodologies and Experimental Models for Studying Beta Defensin 11 Precursor

Molecular Biology Techniques for Gene and Transcript Analysis

Molecular biology techniques are fundamental to analyzing the gene and transcript of the Beta-defensin 11 precursor, providing insights into its genetic makeup and expression patterns.

Gene cloning and sequencing are foundational steps in characterizing the this compound. The process often begins with the identification of putative β-defensin gene sequences within the genome through computational searches. These searches look for characteristic features, such as the conserved six-cysteine motif that defines β-defensins.

Once candidate gene sequences are identified, techniques like polymerase chain reaction (PCR) are employed to amplify the specific gene from cDNA libraries of tissues where its expression is anticipated, such as the epididymis. For instance, degenerate PCR primers, designed based on conserved regions of known β-defensins, have been successfully used to isolate novel β-defensin sequences. Following amplification, the PCR products are cloned into expression vectors for sequencing and further functional studies. This approach has been instrumental in identifying various splicing variants of β-defensin genes, including those related to the SPAG11 (Sperm-associated antigen 11) gene, which has variants corresponding to β-defensin isoforms. nih.gov

In some cases, a genomics-based approach is used, where large-insert genomic clones from the chromosomal region known to contain β-defensin genes are sequenced and analyzed to discover new family members. researchgate.net

Transcriptional analysis reveals the expression patterns of the this compound gene in different tissues and under various conditions.

Reverse Transcription PCR (RT-PCR): This technique is widely used to detect the presence and expression levels of β-defensin mRNA in various tissues. nih.govresearchgate.netresearchgate.net Studies have utilized RT-PCR to confirm the expression of novel β-defensin transcripts, including splicing variants, in tissues like the epididymis. nih.gov

RNA-seq: High-throughput RNA sequencing (RNA-seq) allows for a comprehensive analysis of the transcriptome, providing quantitative data on gene expression. This method has been used to analyze gene expression profiles in diseases like tongue cancer, where defensin-associated genes were found to be differentially expressed. e-ceo.org

Quantitative PCR (qPCR): Also known as real-time PCR, qPCR is a highly sensitive and specific method for quantifying gene expression. mdpi.complos.org It is often used to measure the copy number variations of β-defensin genes, which can impact expression levels. nih.gov qPCR has also been employed to study the induction of β-defensin expression in response to stimuli. origene.com

In Situ Hybridization: This technique localizes specific mRNA sequences within tissue sections, providing spatial information about gene expression. In situ hybridization has been used to show that β-defensin mRNA is expressed in the epithelial cells of various tissues, such as the mammary gland and nasal mucosa. researchgate.netnih.govjci.org For example, in bovine mammary tissue affected by mastitis, in situ hybridization revealed abundant expression of lingual antimicrobial peptide (LAP), a β-defensin, in the ductal linings. nih.gov

Below is a table summarizing the application of these techniques in β-defensin research:

TechniqueApplication in β-Defensin ResearchKey Findings
RT-PCRDetection of β-defensin mRNA in various tissues. nih.govresearchgate.netresearchgate.netConfirmed tissue-specific expression patterns, such as high expression in the epididymis. nih.gov
RNA-seqComprehensive transcriptomic analysis. e-ceo.orgIdentified differential expression of defensin (B1577277) genes in pathological conditions. e-ceo.org
Quantitative PCRQuantification of gene expression and copy number variation. nih.govorigene.comRevealed inducible expression in response to stimuli and variations in gene copy number. nih.gov
In Situ HybridizationLocalization of mRNA within tissues. researchgate.netnih.govjci.orgDemonstrated expression in epithelial cells of mucosal surfaces. researchgate.netnih.gov

To study the transcriptional regulation of β-defensin genes, reporter gene assays are employed. These assays involve cloning the promoter region of a β-defensin gene upstream of a reporter gene, such as luciferase. This construct is then introduced into cultured cells. The expression of the reporter gene, measured by its activity (e.g., light production by luciferase), serves as a proxy for the activity of the β-defensin promoter.

These assays have been used to identify molecules that can induce β-defensin expression. For example, researchers have used epithelial cells transfected with a defensin promoter/reporter gene construct to screen for small molecules that can trigger defensin production. nih.gov This approach has revealed that certain amino acids and their analogs can specifically induce β-defensin expression. nih.gov

Gel mobility shift assays, also known as electrophoretic mobility shift assays (EMSA), are used to study the interactions between DNA and proteins, such as transcription factors that regulate gene expression. licorbio.comnih.govthermofisher.com This technique is based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. licorbio.comthermofisher.com

In the context of β-defensin research, EMSA can be used to investigate how certain stimuli, like inflammatory cytokines or bacterial products, lead to the activation of transcription factors that bind to the promoter region of β-defensin genes and induce their expression. For instance, studies have shown that the NF-κB/rel family of transcription factors is involved in the induction of β-defensin expression, and EMSA can be used to demonstrate the binding of these factors to specific sites in the β-defensin promoter. nih.gov

Proteomic Approaches for Precursor and Mature Peptide Characterization

Proteomic techniques are essential for the purification and detailed characterization of the this compound and its mature peptide form.

The purification of β-defensins often involves a multi-step process combining different chromatography techniques.

Affinity Chromatography: This method separates proteins based on a specific binding interaction. For β-defensins, heparin-Sepharose affinity chromatography is often used as an initial purification step. nih.gov The cationic nature of β-defensins allows them to bind to the negatively charged heparin resin. The bound proteins are then eluted using a high salt concentration. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Following affinity chromatography, RP-HPLC is typically used for further purification and separation of the β-defensin peptides. nih.govnih.gov This technique separates molecules based on their hydrophobicity. A common approach involves using a C18 column and a gradient of increasing acetonitrile (B52724) concentration to elute the peptides. nih.gov

A study on avian β-defensin 11 (AvBD11) from hen eggs successfully employed a purification scheme that started with heparin-Sepharose chromatography followed by preparative reverse-phase HPLC. nih.govnih.gov This combination allowed for the isolation of a highly purified AvBD11 peptide. nih.gov

The following table outlines a typical purification scheme for a β-defensin:

Purification StepPrincipleElution Method
Affinity Chromatography (Heparin-Sepharose)Binding of cationic β-defensins to negatively charged heparin. nih.govHigh salt concentration (e.g., 1 M NaCl). nih.gov
Reverse-Phase HPLC (C18 column)Separation based on hydrophobicity. nih.govGradient of increasing organic solvent (e.g., acetonitrile). nih.gov

Mass Spectrometry-based Identification and Characterization

Mass spectrometry (MS) is a cornerstone technique for the definitive identification and detailed characterization of the this compound and its derivatives. This powerful analytical tool allows for precise determination of molecular weight and amino acid sequence, as well as the identification of post-translational modifications.

In the study of avian beta-defensin 11 (AvBD11), researchers have successfully employed a combination of mass spectrometry approaches to analyze the purified peptide. nih.govnih.gov High-resolution mass spectrometry can determine the monoisotopic molecular mass with high accuracy. For instance, the monoisotopic mass [M + H]+ of mature AvBD11 has been determined to be 9,271.56 Da. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is utilized for sequencing the peptide. Through collision-induced dissociation, the precursor ion is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. This has been instrumental in confirming the N-terminal and C-terminal sequences of mature AvBD11. nih.gov Furthermore, mass spectrometry is crucial for characterizing post-translational modifications, such as the six internal disulfide bonds that are critical for the three-dimensional structure and function of AvBD11. nih.govnih.govpnas.org

The general workflow for MS-based analysis of this compound involves several key steps, as outlined in the table below.

StepDescriptionTechnique(s)
1. Sample Preparation Isolation and purification of the this compound or its mature form from biological samples (e.g., tissues, fluids).Chromatography (e.g., affinity, reverse-phase)
2. Mass Analysis Precise measurement of the molecular mass of the intact protein.MALDI-TOF MS, ESI-MS
3. Sequencing Determination of the amino acid sequence through fragmentation of the peptide.Tandem MS (MS/MS)
4. PTM Analysis Identification and localization of post-translational modifications, such as disulfide bonds.MS analysis of native vs. reduced and alkylated samples

Proteolytic Processing Assays

Beta-defensins are typically synthesized as inactive or less active precursor proteins, which require proteolytic cleavage to become fully functional mature peptides. mdpi.comnih.gov Proteolytic processing assays are therefore essential to identify the enzymes responsible for this activation and to understand the regulation of beta-defensin 11 activity.

These assays generally involve incubating the this compound with specific proteases and then analyzing the cleavage products. A common approach is to use matrix metalloproteinases (MMPs), such as MMP-7, which have been shown to process other defensin precursors. nih.govnih.gov

The basic steps of a proteolytic processing assay are as follows:

Incubation: The purified or recombinant this compound is incubated with a candidate protease (e.g., MMP-7) under optimal buffer and temperature conditions.

Analysis of Cleavage: The reaction mixture is analyzed to detect the cleavage of the precursor and the generation of the mature peptide. This is often done using SDS-PAGE followed by protein staining or Western blotting with antibodies specific to the mature defensin.

Identification of Cleavage Site: The exact site of cleavage can be determined by subjecting the resulting fragments to N-terminal sequencing or mass spectrometry.

Functional Analysis: The biological activity (e.g., antimicrobial or immunomodulatory) of the processed peptide is then assessed to confirm that the cleavage results in activation.

It is important to note that while some beta-defensins require processing to become active, others may exhibit activity in their precursor form. nih.gov Assays can also be designed to investigate whether the native three-dimensional structure of the this compound protects it from proteolytic degradation by certain enzymes. nih.gov

Cell-Based Assays and In Vitro Models

Cell-based assays and in vitro models are indispensable for dissecting the cellular and molecular functions of the this compound and its mature peptide. These systems allow for controlled investigations into its expression, localization, and interaction with host cells.

Cultured Epithelial and Immune Cell Lines

The expression and regulation of beta-defensin 11 can be studied using a variety of cultured cell lines that are relevant to its biological context.

Epithelial Cell Lines: Since beta-defensins are predominantly produced by epithelial cells, cell lines derived from various epithelial tissues are commonly used. wikipedia.org For example, human keratinocyte cell lines like HaCaT and A431 have been utilized to study the expression of beta-defensins in response to stimuli such as UVB irradiation, tumor necrosis factor-alpha (TNF-α), and lipopolysaccharide (LPS). nih.gov The expression is typically quantified at the mRNA level using reverse transcription-polymerase chain reaction (RT-PCR). nih.gov

Immune Cell Lines: To investigate the immunomodulatory functions of beta-defensin 11, various immune cell lines are employed. Beta-defensins are known to act as chemoattractants for cells of the innate and adaptive immune systems, including monocytes, macrophages, dendritic cells, and T cells. frontiersin.orgnih.gov Cell migration assays, such as the transwell assay, can be used to assess the chemotactic activity of beta-defensin 11 on these immune cells.

Cell Line TypeExample(s)Application in Beta-Defensin 11 Research
Epithelial HaCaT, A431Studying the regulation of gene expression and secretion.
Immune Monocytic, Macrophage, Dendritic cell linesInvestigating chemotactic and immunomodulatory activities.

Functional Assays for Receptor Binding and Signaling Pathway Activation

To understand the mechanisms by which beta-defensin 11 exerts its effects on host cells, functional assays that probe receptor binding and subsequent signaling pathway activation are crucial.

Receptor Binding Assays: Beta-defensins can function as ligands for various G protein-coupled receptors, including chemokine receptors (e.g., CCR2 and CCR6) and melanocortin receptors. nih.govnih.gov The binding of beta-defensin 11 to its putative receptors can be quantified using competitive binding assays. In these assays, a labeled ligand for the receptor is competed with varying concentrations of unlabeled beta-defensin 11. The displacement of the labeled ligand provides a measure of the binding affinity of the defensin.

Signaling Pathway Activation Assays: Upon receptor binding, beta-defensins can trigger intracellular signaling cascades. Key pathways implicated in beta-defensin signaling include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net The activation of these pathways can be assessed by:

Western Blotting: Detecting the phosphorylation of key signaling proteins (e.g., p38, JNK, ERK) or the degradation of inhibitory proteins (e.g., IκBα for the NF-κB pathway). nih.gov

Reporter Gene Assays: Using cells transfected with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific transcription factor (e.g., NF-κB). An increase in reporter gene expression indicates the activation of the signaling pathway.

Subcellular Fractionation and Localization Studies

Determining the subcellular location of the this compound and its mature form can provide insights into its synthesis, storage, and secretion.

Subcellular Fractionation: This biochemical technique involves the separation of cellular components into different fractions (e.g., nucleus, cytoplasm, mitochondria, membranes) through differential centrifugation. The presence of the this compound in each fraction can then be determined by Western blotting, allowing for a quantitative assessment of its distribution within the cell.

Immunohistochemistry and Immunocytochemistry: These microscopy-based techniques use specific antibodies to visualize the localization of beta-defensin 11 within tissues (immunohistochemistry) or individual cells (immunocytochemistry). This can reveal, for example, whether the peptide is stored in specific granules within granulocytes or localized to the apical surface of epithelial cells. nih.govnih.gov Ultrastructural immunolocalization using electron microscopy can provide even higher resolution, pinpointing the defensin to specific organelles or cellular structures. nih.gov

Animal Models in Preclinical Research

Animal models are essential for studying the in vivo functions of beta-defensin 11 and its precursor in a complex physiological system. These models are particularly valuable for understanding its role in host defense against infection and in immune regulation.

Knockout Mouse Models: A powerful approach to investigate the function of a specific gene is to create a knockout mouse model in which the gene has been inactivated. For example, a mouse model deficient in murine beta-defensin 1 (Defb1), a homolog of human beta-defensin 1, has been generated. nih.gov Studies with these mice have revealed a role for this defensin in protecting against urinary tract infections. nih.gov A similar approach could be used to create a beta-defensin 11 knockout model to elucidate its specific in vivo functions.

Transgenic Mouse Models: Conversely, transgenic models that overexpress a particular beta-defensin can also be informative. These models can help to determine if increased levels of the defensin can enhance resistance to infection.

Infection Models: The role of beta-defensin 11 in host defense can be directly tested in animal models of infection. Wild-type and genetically modified animals can be challenged with various pathogens (bacteria, fungi, viruses), and the course of infection and bacterial clearance can be monitored. For instance, Defb1-deficient mice have been used to study the clearance of Staphylococcus aureus from the airways. nih.gov

The table below summarizes the types of animal models used in beta-defensin research and their applications.

Animal ModelDescriptionResearch Application
Knockout Mice A specific beta-defensin gene is inactivated.To determine the physiological role of the defensin in host defense and other processes.
Transgenic Mice Overexpression of a specific beta-defensin.To assess the effects of elevated defensin levels on disease resistance.
Infection Models Challenge with specific pathogens.To evaluate the in vivo antimicrobial activity and contribution to host defense.

These preclinical animal models are crucial for validating the findings from in vitro studies and for assessing the therapeutic potential of beta-defensin 11. nih.govacs.org

Murine Models for Gene Expression and Function

Murine models are instrumental in the in vivo investigation of beta-defensin function. To understand the physiological role of these peptides, researchers have developed knockout mouse models. For instance, a mouse model deficient in the murine beta-defensin 1 (Defb1), a homolog to human beta-defensins, was generated using gene targeting techniques. nih.gov This approach allows for the study of the consequences of the absence of a specific beta-defensin, providing insights into its role in host defense against pathogens. nih.gov Studies with these models have been used to assess the clearance of bacteria, such as Staphylococcus aureus, from the airways. nih.gov The identification of various murine β-defensins, such as mouse β-defensin-4 (MBD-4), which shares approximately 40% identity with human β-defensin 2, provides further opportunities to explore their roles in host defense through animal model studies and the creation of gene-targeted deficient animals. johnshopkins.edu

Avian Models (e.g., Gallus gallus egg)

The hen's egg (Gallus gallus) serves as a significant model for studying Avian Beta-defensin 11 (AvBD11), a unique double-domain defensin. nih.govnih.gov The egg is a self-contained system that must be protected from microbial contamination during embryonic development, making it a rich source of antimicrobial peptides. nih.gov AvBD11 is specifically and abundantly expressed in the oviduct and is a key component of the egg's innate immune system, found in the vitelline membrane and egg white. nih.govmdpi.com

Researchers have developed purification schemes involving affinity and reverse-phase chromatography to isolate AvBD11 from egg vitelline membranes. nih.gov The purified peptide is then subjected to analysis using techniques like mass spectrometry to determine its primary sequence, structure, and post-translational modifications, such as the presence of six internal disulfide bonds. nih.gov The antimicrobial activity of the isolated AvBD11 is then tested against a range of Gram-positive and Gram-negative bacteria. nih.gov The high conservation of AvBD11 among bird species underscores its essential role in avian reproduction and embryonic defense. nih.govpnas.org

Aquatic Models (e.g., Atlantic Cod)

The Atlantic cod (Gadus morhua) is an important aquatic model for studying beta-defensins in fish, particularly because it lacks MHC class II, suggesting a heavy reliance on its innate immune system. nih.gov A novel beta-defensin gene, designated defb, has been identified and characterized in Atlantic cod. nih.govresearchgate.net The gene structure of cod defb consists of three exons and two introns, which code for a precursor peptide comprising a signal peptide and a mature peptide with the conserved six-cysteine motif characteristic of beta-defensins. nih.govresearchgate.net

Studies in Atlantic cod involve the identification and cloning of the defb gene and subsequent analysis of its expression. mdpi.com The antimicrobial properties of the cod beta-defensin are investigated, and it has been shown to have a stimulatory effect on the phagocytic activity of immune cells. nih.govmdpi.com This suggests that in addition to direct antimicrobial action, fish beta-defensins play a role in modulating the innate immune response. mdpi.com The identification of beta-defensins in various other fish species further highlights their conserved and critical role in the host defense of aquatic organisms. nih.gov

Computational and Bioinformatic Methodologies

Genome-Wide Searches and Gene Prediction Algorithms

Computational and bioinformatic approaches have been fundamental in identifying and characterizing the full repertoire of beta-defensin genes in various species. physiology.orgnih.gov Genome-wide screening strategies employ a combination of computational tools to discover novel beta-defensin genes. physiology.org This process often begins with searching genomic databases with known beta-defensin sequences. nih.gov

Once potential genomic regions are identified, gene prediction algorithms are utilized to determine the full-length coding sequence and the structural organization of the novel beta-defensin gene. A combination of programs such as GenomeScan, GENSCAN, and GeneWise2 is often used to define the exon-intron structure. physiology.org This is crucial as most beta-defensin genes are composed of two exons, with the first encoding the signal and pro-sequence and the second encoding the mature peptide containing the defensin motif. physiology.org These computational strategies have successfully led to the discovery of numerous new beta-defensin genes in human, mouse, rat, and dog genomes. physiology.org Machine learning and other computational methods are also being applied in the field of "molecular de-extinction" to mine the genomes of extinct organisms for novel antimicrobial peptides like beta-defensins. acs.orgacs.org

Sequence Alignment and Phylogenetic Analysis

Sequence alignment and phylogenetic analysis are essential bioinformatic methodologies used to study the evolutionary relationships and diversity of beta-defensin precursors. physiology.orgnih.gov Multiple sequence alignments of beta-defensin amino acid sequences are performed using programs like ClustalW and MAFFT. physiology.orgnih.gov These alignments reveal the degree of conservation and diversity in the primary amino acid sequence, particularly the conserved six-cysteine motif which is a hallmark of this peptide family. physiology.org

Following alignment, phylogenetic trees are constructed to infer evolutionary relationships. The neighbor-joining method is a common approach used for this purpose. physiology.org Such analyses have been applied to large datasets of beta-defensins across different mammalian species, revealing orthologous and paralogous relationships and shedding light on the evolutionary history of beta-defensin gene clusters. physiology.orgnih.gov In the case of the unique avian double-defensin AvBD11, phylogenetic analysis has suggested that its two domains may have arisen from different ancestral defensins, rather than a simple gene duplication event. mdpi.comnih.gov

Table 1: Bioinformatic Tools for this compound Research

Methodology Software/Algorithm Purpose Key Findings
Genome-Wide Search BLAST Identifies homologous sequences in genomic databases. Discovery of numerous novel beta-defensin genes. nih.gov
Gene Prediction GenomeScan, GENSCAN, GeneWise2 Determines exon-intron structure of genes. Most beta-defensin genes have a two-exon structure. physiology.org
Sequence Alignment ClustalW, MAFFT Aligns multiple amino acid sequences to identify conserved regions. Reveals conserved cysteine patterns and sequence diversity. physiology.orgnih.gov
Phylogenetic Analysis Neighbor-Joining Method Constructs evolutionary trees to show relationships between sequences. Elucidates evolutionary history and gene duplication events. physiology.orgnih.gov
Sequence Identification Hidden Markov Models (HMMER) Identifies new family members based on a statistical model of a sequence alignment. High sensitivity in detecting remote homologs and new beta-defensin genes. nih.govdovepress.com

Hidden Markov Models in Sequence Identification

Hidden Markov Models (HMMs) are powerful statistical tools used for biological sequence analysis, including the identification of new members of a protein family. yale.eduyoutube.com In the context of beta-defensins, a profile HMM is built from a multiple sequence alignment of known beta-defensin sequences, specifically focusing on the conserved six-cysteine motif of the mature peptide. nih.gov This creates a probabilistic model that captures the position-specific variation within the family. dovepress.com

The HMM can then be used to search entire genomic or protein databases for new sequences that fit the model. The hmmer software is a commonly used tool for this purpose. nih.gov This approach has proven to be highly sensitive and successful in discovering new beta-defensin genes that may be missed by simpler similarity search methods like BLAST alone. nih.gov The combination of HMM-based searches with BLAST has been a particularly effective strategy for systematically identifying and expanding the known repertoire of beta-defensin genes in various species. nih.gov

Protein Interaction Network Prediction

The prediction of protein interaction networks for the this compound, as with other proteins, is a critical area of bioinformatics research that aims to elucidate its functional roles within complex biological systems. These networks are essentially maps of protein-protein interactions (PPIs), which are fundamental to nearly all cellular processes. Understanding the interactome of a specific protein can provide insights into its function, regulation, and involvement in cellular pathways. ebi.ac.ukembopress.org Computational methods are extensively employed to predict these interactions, leveraging vast amounts of biological data. nih.govmdpi.com

The prediction of these networks often relies on a variety of computational approaches that integrate different types of evidence. nih.gov These methods can be broadly categorized into those based on genomic context, co-expression, and literature text mining, among others. Specialized databases and tools have been developed to aggregate and analyze this data to generate putative interaction networks.

One of the primary resources for predicting protein interaction networks is the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database. string-db.orgstring-db.orguniprot.org STRING integrates data from multiple sources, including experimental evidence, computational predictions, and text mining of scientific literature. For the beta-defensin family, STRING can generate interaction networks that show predicted functional partners. These interactions are scored based on the confidence of the evidence, which is derived from different channels such as:

Co-expression: Genes that are consistently expressed together across different conditions are more likely to be functionally related.

Text mining: Automated searching of scientific literature for co-occurrence of protein names. string-db.org

Genomic Context: Methods like gene fusion events, where two separate genes in one organism are found as a single fused gene in another, suggest a functional linkage.

Experimental Evidence: Direct experimental data from methods like yeast two-hybrid screens and affinity purification-mass spectrometry. ebi.ac.uk

Another significant database is the Biological General Repository for Interaction Datasets (BioGRID), which is a curated repository of protein and genetic interactions. thebiogrid.orguniprot.orgthebiogrid.org BioGRID compiles interaction data from both high-throughput studies and smaller-scale focused research, providing a comprehensive resource for experimentally validated interactions.

For many beta-defensins, the predicted interaction networks are often populated with other defensins, suggesting functional redundancy or cooperative action. string-db.orgstring-db.org The networks also frequently include proteins involved in the immune response and inflammation, which is consistent with the known roles of beta-defensins.

The following table provides a hypothetical example of a predicted protein interaction network for a beta-defensin, based on the types of data available in databases like STRING.

Interacting ProteinMethod of PredictionConfidence ScorePutative Function of Interactor
Beta-defensin XCo-expression, Text MiningHighAntimicrobial, Immune modulation
Chemokine Receptor YExperimental, Co-expressionHighChemoattraction of immune cells
Toll-like Receptor ZText Mining, Co-expressionMediumPathogen recognition, Innate immunity
Inflammatory Cytokine ACo-expressionMediumPro-inflammatory signaling
Protease Inhibitor BText MiningLowRegulation of proteolysis

This table is for illustrative purposes and does not represent actual data for a specific "this compound" as the identity of this specific precursor is ambiguous in scientific literature. The interacting proteins and evidence types are representative of typical findings for the beta-defensin family.

Machine learning and deep learning algorithms are also increasingly being used to predict protein-protein interactions. nih.govnih.govmdpi.com These methods can identify complex patterns in protein sequences and other features to predict the likelihood of an interaction. For the defensin family, machine learning models have been developed to predict their family and subfamily based on sequence information. nih.gov

Q & A

Q. What experimental approaches are optimal for elucidating the structure-function relationship of Beta-defensin 11 precursor?

  • Methodological Answer : Utilize structural biology techniques such as NMR spectroscopy or X-ray crystallography to resolve the peptide’s tertiary structure. Pair this with site-directed mutagenesis to assess functional domains (e.g., cationic regions critical for microbial membrane interaction). Validate findings using in vitro antimicrobial assays against gram-positive/negative bacteria and enveloped viruses .
  • Key Consideration : Ensure purity and proper folding of recombinant Beta-defensin 11, as misfolding can yield false-negative results in functional assays .

Q. How can researchers investigate the transcriptional regulation of Beta-defensin 11 in different tissues?

  • Methodological Answer : Employ qPCR or RNA-seq to quantify tissue-specific expression levels. Use ChIP-seq to identify transcription factors (e.g., NF-κB, AP-1) binding to the DEFB11 promoter under inflammatory stimuli. Include controls for epigenetic modifiers (e.g., histone deacetylase inhibitors) to assess chromatin accessibility .
  • Data Interpretation : Cross-reference results with public databases (e.g., UniProt, GenBank) to validate sequence specificity and avoid cross-reactivity with homologous defensins .

Q. What in vitro models are suitable for studying Beta-defensin 11’s immunomodulatory effects?

  • Methodological Answer : Use primary immune cells (e.g., dendritic cells, neutrophils) co-cultured with pathogens. Measure cytokine production (IL-6, TNF-α) via ELISA and assess chemotaxis using Transwell assays . Include TLR-specific inhibitors to dissect signaling pathways .
  • Limitation : Primary cell variability may require large sample sizes; consider immortalized cell lines for preliminary screens .

Advanced Research Questions

Q. How should researchers address contradictions in reported antimicrobial efficacy of Beta-defensin 11 across studies?

  • Methodological Answer : Perform meta-analysis of existing data, stratifying by experimental variables (e.g., pathogen strain, salt concentration, peptide concentration). Replicate conflicting studies using standardized protocols (e.g., CLSI guidelines for MIC assays). Evaluate whether host cell co-factors (e.g., serum proteins) modulate activity in ex vivo models .
  • Example Contradiction : Beta-defensin 11 shows potent anti-HIV activity in tonsillar epithelial cells but not in T-cell lines due to heparan sulfate dependency .

Q. What strategies can resolve tissue-specific expression patterns of Beta-defensin 11 in homeostasis vs. infection?

  • Methodological Answer : Apply spatial transcriptomics or single-cell RNA-seq to map DEFB11 expression at cellular resolution in mucosal tissues. Use CRISPR-Cas9 knock-in reporters in organoids to track real-time expression during pathogen challenge .
  • Analytical Challenge : Distinguish constitutive vs. inducible expression by correlating RNA data with histone modification marks (H3K4me3, H3K27ac) .

Q. How can in vivo models be optimized to study Beta-defensin 11’s role in mucosal immunity?

  • Methodological Answer : Generate transgenic mice with DEFB11 overexpression or conditional knockout. Use intravital imaging to monitor neutrophil recruitment in infected mucosal tissues. Pair with gnotobiotic models to assess microbiome-dependent effects .
  • Ethical Consideration : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize cohort sizes .

Q. What computational tools are effective for predicting Beta-defensin 11’s interaction with host signaling pathways?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with receptors (e.g., CCR6). Validate predictions with surface plasmon resonance (SPR) or ITC for binding kinetics. Integrate phosphoproteomics to identify downstream kinase activation .

Data Contradiction Analysis Framework

Q. Table 1: Common Contradictions in Beta-defensin 11 Research

Contradiction Potential Causes Resolution Strategy
Variable antiviral efficacyPathogen strain differences; host cell typeStandardize pathogen stocks; use primary cells
Tissue-specific expressionEpigenetic regulation; microbiota influenceUse scRNA-seq; control for microbiome status
Salt-sensitive antimicrobial activityIonic strength in assay buffersReplicate physiological conditions (150 mM NaCl)

Key Methodological Resources

  • Structural Data : Heapy et al. (2012) for synthetic analogs .
  • Antiviral Mechanisms : Herrera et al. (2016) on HIV inhibition .
  • Database Curation : SciFinder Scholar and UniProt for defensin sequences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.